1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid
Description
1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a chiral cyclopentyl substituent with a hydroxyl group at the (1R,2R) position. This stereochemical configuration is critical for its biological interactions, particularly in enzyme inhibition. The compound’s carboxylic acid group and triazole ring enable hydrogen bonding and aromatic interactions, making it a candidate for targeting enzymes like phosphodiesterases (PDEs) or kinases .
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYANWHSJEFHD-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentyl ring. One common method is the cyclization of a suitable precursor, such as a diol, under acidic conditions. The triazole ring can be introduced through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Tautomerism and Structural Dynamics
The compound exhibits ring-chain tautomerism between the open-chain aldehyde form and cyclic hemiacetal structure. NMR studies of analogous triazole-carboxylic acids show:
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Aldehyde dominance : Strong signals at δ 10.30 ppm (CHO) and δ 13.77 ppm (COOH) in DMSO-d₆ .
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Solvent polarity and temperature influence equilibrium, favoring the open form in polar aprotic solvents .
Derivatization Reactions
The carboxylic acid group enables diverse modifications:
Esterification
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Reagents: SOCl₂/ROH or DCC/DMAP.
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Example: Methyl ester formation enhances lipophilicity for pharmacological studies .
Amidation
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Reagents: EDC/HOBt, primary/secondary amines.
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Application: Prodrug development (e.g., peptide conjugates) .
Salt Formation
Table 2: Derivatization Examples
Stability and Reactivity
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pH Sensitivity : The carboxylic acid group (pKa ~2.5–3.0) deprotonates in physiological conditions, affecting solubility .
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Thermal Decomposition : Degrades above 175°C, forming CO₂ and cyclopentyl fragments .
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Oxidative Stability : Resists oxidation under ambient conditions but degrades with strong oxidizers (e.g., KMnO₄) .
Analytical Characterization
Scientific Research Applications
Biological Activities
Research has shown that 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid exhibits a range of biological activities:
- Antimicrobial Properties : Triazole derivatives are known for their effectiveness against various pathogens. Studies indicate that this compound demonstrates significant antimicrobial activity, making it a candidate for developing new antibiotics .
- Antifungal Activity : The triazole moiety is particularly effective against fungal infections. Compounds similar to this compound have been evaluated for their antifungal properties in clinical settings .
- Anticancer Potential : Several studies have explored the anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Synthetic Methods
The synthesis of this compound can be achieved through several methods:
- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring efficiently.
- Huisgen Reaction : A classic method for synthesizing triazoles that involves the reaction of azides with alkynes under mild conditions .
- Functionalization Strategies : Various functionalization techniques can be employed to modify the hydroxycyclopentyl group or introduce additional substituents to enhance biological activity.
Anticancer Activity
One notable study investigated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known compounds . The mechanism involved the induction of apoptosis and inhibition of cell migration.
Antimicrobial Efficacy
Another research highlighted the antimicrobial efficacy of triazole derivatives similar to this compound against resistant bacterial strains. The study showed that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism by which 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes, such as cell wall synthesis or protein function.
Comparison with Similar Compounds
Triazole-4-Carboxylic Acid Derivatives with Aminofurazan Substituents
Examples: 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-triazole-4-carboxylic acid derivatives (Pande et al., 2005; Olesen et al., 2003)
- Structural Differences: The aminofurazan group replaces the hydroxycyclopentyl moiety, introducing a planar, electron-deficient heterocycle.
- Functional Insights :
- Key Data :
| Property | 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic Acid | Aminofurazan Derivatives |
|---|---|---|
| Target Affinity (GSK-3β) | Not reported | IC₅₀ = 10–50 nM |
| Selectivity (CDK-2) | Not reported | 20–100-fold lower |
| Solubility | Likely higher due to polar hydroxyl group | Moderate (lipophilic substituents) |
Pyrazole-4-Carboxylic Acid Derivatives
Example : 1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid ()
- Structural Differences : Pyrazole replaces triazole; azepane ring introduces a seven-membered nitrogen-containing group.
- Functional Insights :
Bicyclic Triazole-4-Carboxylic Acid Esters
Examples : Intermediate 24 and 26 from European Patent ()
- Structural Differences : Bulky bicyclic substituents (e.g., pyrroloimidazolone, azabicyclohexane) replace the hydroxycyclopentyl group.
- Functional Insights: These esters serve as prodrugs, with the tert-butyl group improving oral bioavailability.
Dasantafil (PDE5 Inhibitor)
Structure: 7-[(3-Bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[(1R,2R)-2-hydroxycyclopentyl]amino-purine-2,6-dione ()
- Structural Differences : Purine-dione core vs. triazole-carboxylic acid.
- Functional Insights: Shares the (1R,2R)-2-hydroxycyclopentylamino group, critical for PDE5 inhibition (IC₅₀ = 0.1–1 nM). The carboxylic acid in the target compound may offer stronger ionic interactions compared to the purine core’s hydrogen-bonding motifs .
Imidazole-4-Carboxylic Acid Derivatives
Examples : Flavoxate-related compounds ()
- Structural Differences : Imidazole replaces triazole; lacks the hydroxycyclopentyl group.
- Used as pharmaceutical standards, emphasizing their stability and reproducibility .
Triazole-4-Carboxylic Acid with Difluoromethoxyphenyl Substituent
Example : 1-[4-(Difluoromethoxy)phenyl]-5-methyltriazole-4-carboxylic acid ()
- Structural Differences : Difluoromethoxyphenyl group enhances lipophilicity.
- Functional Insights :
- Fluorine atoms improve metabolic stability and membrane permeability.
- The methyl group at position 5 may sterically hinder off-target interactions .
Biological Activity
1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₅H₈N₄O₃
- Molecular Weight : 197.19 g/mol
- CAS Number : 1305712-57-5
Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of certain metabolic pathways. Research indicates that compounds within this class can act as agonists or antagonists at various receptors, including GABA receptors and dopamine receptors, impacting neurological functions and behaviors .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 10 | 15 |
| S. aureus | 5 | 20 |
Anticancer Activity
The anticancer potential of triazole compounds has also been investigated. Studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrate that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells .
Neuropharmacological Effects
Research has highlighted the neuropharmacological effects of triazole derivatives, particularly their interactions with neurotransmitter systems. The compound has shown promise in modulating dopaminergic pathways, which are crucial for treating neuropsychiatric disorders such as schizophrenia and depression. Animal studies suggest that it may enhance cognitive functions and reduce anxiety-like behaviors .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against multi-drug resistant bacterial strains compared to traditional antibiotics .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability (IC50 = 15 µM) and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
